molecular formula C21H23N3OS2 B2764900 (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706090-89-2

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2764900
CAS RN: 1706090-89-2
M. Wt: 397.56
InChI Key: PBSHTGWUPGQFMJ-UHFFFAOYSA-N
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Description

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C21H23N3OS2 and its molecular weight is 397.56. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

This compound has been investigated for its antifungal properties. Specifically, a series of novel derivatives containing a hydrazone group were designed, synthesized, and evaluated. These derivatives exhibited antifungal activity against several fungi, including Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, and Colletotrichum capsici in vitro. Notably, compound 5e demonstrated better efficacy against Rs than the reference compound drazoxolon .

Materials Science and Dye Chemistry

Quinoline derivatives, which share some structural similarities with this compound, find applications in materials science and dyestuff chemistry. While quinoline itself is not widely used, modifications based on its structure have yielded valuable materials and dyes .

properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-15-6-3-4-7-16(15)19-9-10-24(11-13-27-19)21(25)18-14-17(22-23(18)2)20-8-5-12-26-20/h3-8,12,14,19H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHTGWUPGQFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=NN3C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

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